1-(4-chlorophenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-Chlorophenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a methylpropyl group
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable chlorinated aromatic compound.
Attachment of the Methylpropyl Group: The methylpropyl group can be attached through an alkylation reaction using an appropriate alkyl halide.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(4-Chlorophenyl)-2-Methyl-2-Morpholinopropan-1-one: This compound has a similar chlorophenyl group but differs in the presence of a morpholine ring instead of a triazole ring.
1-(4-Chlorophenyl)-Alpha-(2-Methylpropyl)Cyclobutane Methanamine: This compound has a similar chlorophenyl group but differs in the presence of a cyclobutane ring instead of a triazole ring.
The uniqueness of this compound lies in its specific triazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15ClN4O |
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Molecular Weight |
278.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methylpropyl)triazole-4-carboxamide |
InChI |
InChI=1S/C13H15ClN4O/c1-9(2)7-15-13(19)12-8-18(17-16-12)11-5-3-10(14)4-6-11/h3-6,8-9H,7H2,1-2H3,(H,15,19) |
InChI Key |
PXMXBRLVXQRKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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